Structural Differentiation: 3-Methyl-5-(1-ethylpyrrolidin-2-yl) vs. 3-(1-Ethylpyrrolidin-2-yl) Pyridine Core
The target compound bears a 3-methyl substituent and a 5-(1-ethylpyrrolidin-2-yl) group on the pyridine ring, whereas the closest cataloged analog, 4-(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)morpholine (CAS 1352519-03-9), places the pyrrolidine at the 3-position and carries no methyl substituent . This positional shift and methyl addition are predicted to alter electron density distribution, steric bulk, and receptor binding conformations. Within the US20230242486 patent genus, R₃ (pyridine substituent) is explicitly claimed as C₁–C₃ alkyl or alkoxy-substituted alkyl; the presence of a 3-methyl group (R₄/R₅ = methyl) is a defining feature of the exemplified subgenus [1]. No direct biological data for either compound is publicly available; differentiation is therefore based on structural uniqueness within the patent space.
| Evidence Dimension | Pyridine ring substitution pattern |
|---|---|
| Target Compound Data | 3-methyl, 5-(1-ethylpyrrolidin-2-yl) |
| Comparator Or Baseline | 4-(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)morpholine: H at 3-position, pyrrolidine at 3-position (CAS 1352519-03-9) |
| Quantified Difference | Methyl group presence vs. hydrogen; pyrrolidine attachment at 5-position vs. 3-position. No quantitative biological differential available. |
| Conditions | Structural analysis based on IUPAC nomenclature and patent Markush definitions. |
Why This Matters
For procurement in CNS receptor programs, this unique substitution pattern represents a structurally distinct chemical starting point that cannot be assumed bioequivalent to any commercially available analog.
- [1] Shanghai Institute of Pharmaceutical Industry & Shanghai Zhongze Therapeutics Co. Ltd. Pyridinyl morpholine compound, preparation method therefor, and application thereof. US Patent Application US20230242486A1, Claims 1-18. View Source
